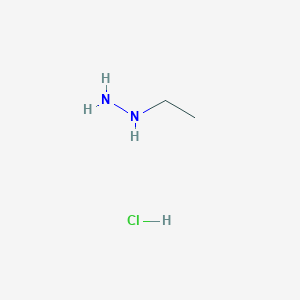
Ethylhydrazine hydrochloride
描述
Ethylhydrazine hydrochloride is a chemical compound with the molecular formula C2H9ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is typically found as a pale yellow solid and is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .
准备方法
Synthetic Routes and Reaction Conditions: Ethylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of hydrazine with ethyl halides under controlled conditions. Another method includes the use of diethyl sulfate for alkylation, although this can produce diethylhydrazine as a by-product, which requires careful separation to obtain high-purity ethylhydrazine .
Industrial Production Methods: In industrial settings, continuous flow microreactors are employed for the efficient production of ethylhydrazine. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: Ethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of azines and other nitrogenous compounds.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of various substituted hydrazines.
科学研究应用
Ethylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: It is employed in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. In biological systems, it can modify proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
相似化合物的比较
Ethylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
Hydrazine: The parent compound, which lacks the ethyl group.
Methylhydrazine: A similar compound where the ethyl group is replaced by a methyl group.
Phenylhydrazine: A derivative where the ethyl group is replaced by a phenyl group.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical manufacturing. Its ethyl group provides distinct chemical properties compared to other hydrazine derivatives, making it valuable in specific synthetic routes and industrial processes .
属性
IUPAC Name |
ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEHVMZPBBGBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020608 | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18413-14-4 | |
| Record name | Hydrazine, ethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18413-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the potential long-term effects of ethylhydrazine hydrochloride exposure?
A1: The research demonstrates that chronic, low-dose exposure to this compound in drinking water led to a significant increase in lung and blood vessel tumors in mice []. This suggests that this compound has carcinogenic potential and highlights the importance of understanding its long-term effects on living organisms.
Q2: What types of tumors were observed in mice exposed to this compound?
A2: The study observed both benign and malignant tumor development in the mice. Specifically, adenomas and adenocarcinomas were found in the lungs, while angiomas and angiosarcomas were present in blood vessels []. This information is crucial for understanding the potential health risks associated with this compound exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















